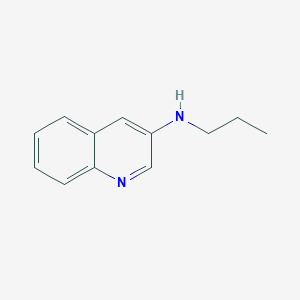

N-Propylquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

152330-60-4 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

N-propylquinolin-3-amine |

InChI |

InChI=1S/C12H14N2/c1-2-7-13-11-8-10-5-3-4-6-12(10)14-9-11/h3-6,8-9,13H,2,7H2,1H3 |

InChI Key |

SGUBKQVIOBPQME-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of N Propylquinolin 3 Amine Analogues

Influence of Substituent Position and Chemical Nature on Biological Activity

The type and placement of functional groups on the quinoline (B57606) scaffold are critical determinants of the biological activity of its derivatives. orientjchem.org Variations in substituents can affect properties such as electron density, lipophilicity, and steric hindrance, which in turn modulate the compound's interaction with biological targets. acs.org

Impact of Alkoxy Substituents (e.g., at Quinoline Position-7) on Antiproliferative Activity

Research has shown that the presence of alkoxy groups, particularly at the 7-position of the quinoline ring, can significantly enhance the antiproliferative activity of these compounds. orientjchem.orgsci-hub.se Studies on 7-alkoxy substituted quinoline derivatives revealed that compounds with larger and more bulky alkoxy substituents at this position displayed more potent activity against various human tumor cell lines. sci-hub.se For instance, a derivative with a methoxy (B1213986) group at the 7-position showed selective antiproliferative activity, while those with larger alkoxy groups had IC50 values lower than 5.0 µM against several cell lines. sci-hub.se Specifically, compound 9k in one study, which possessed a large and bulky alkoxy substituent, demonstrated notable antiproliferative activity against HCT-116 and NCI-H1650 human tumor cell lines, with IC50 values of 0.80 and 0.63 µM, respectively. sci-hub.se This suggests that a substantial substituent at this position may be a beneficial pharmacophoric group for antiproliferative activities. sci-hub.se

Furthermore, the introduction of a phenyl ether substituent at the 7-position of the quinoline ring in 4-aminoquinolines has been reported to result in potent antimalarial activity against multidrug-resistant strains of P. falciparum. acs.org This highlights the importance of the substituent's nature at this specific position for modulating biological efficacy.

Table 1: Antiproliferative Activity of 7-Alkoxy Substituted Quinoline Derivatives

This table summarizes the IC50 values of various 7-alkoxy quinoline derivatives against different human tumor cell lines, illustrating the impact of the alkoxy substituent on their antiproliferative potency.

| Compound | Alkoxy Substituent at Position-7 | HCT-116 IC50 (µM) | RKO IC50 (µM) | HepG2 IC50 (µM) | NCI-H1650 IC50 (µM) |

|---|---|---|---|---|---|

| Compound 7 | Methoxy | 8.82 | 9.65 | 6.07 | 8.16 |

| Compounds 9a-k | Large and bulky alkoxy groups | <5.0 | <5.0 | <5.0 | <5.0 |

| Compound 9k | Large and bulky alkoxy group | 0.80 | - | - | 0.63 |

Role of Amino Side Chain Substituents (e.g., at Quinoline Position-4) on Efficacy

The amino side chain at the 4-position of the quinoline ring plays a crucial role in the biological activity of these compounds. sci-hub.senih.gov SAR studies have indicated that the presence of amino side chain substituents at this position facilitates the antiproliferative activity of this class of compounds. sci-hub.senih.gov The nature of the substituents on this side chain can significantly influence the compound's efficacy. For instance, in a series of quinoline derivatives, the presence of a flexible amino group at the 4-position was found to contribute to increased activity. arabjchem.org

Moreover, the basicity of the amino side chain is considered a critical factor for the antimalarial activity of 4-aminoquinolines, as it is believed to be essential for the accumulation of the drug in the acidic food vacuole of the parasite through pH trapping. researchgate.net The structure of the alkylamino group can also impact cytotoxic activity, although in some cases, the specific structure of the alkylamino group at certain positions did not significantly influence the cytotoxic activity. ucl.ac.be

Effects of Halogenation (e.g., Chlorine at Quinoline Position-7) on Biological Properties

Halogenation of the quinoline ring, particularly at the 7-position, is a common strategy to enhance the biological properties of these compounds. The presence of a halogen atom, such as chlorine, can significantly affect the molecule's electronic properties and lipophilicity, which in turn influences its biological activity. orientjchem.orgmdpi.com For example, the 7-chloroquinoline (B30040) nucleus is a key feature of the potent antimalarial drug chloroquine (B1663885) and many of its analogues. nih.gov

Electron-withdrawing groups, like chlorine, at the 7-position have been shown to lower the pKa of the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain of 4-aminoquinolines. researchgate.net This modification can impact the drug's ability to accumulate in the parasite's food vacuole. researchgate.net Furthermore, SAR studies on quinoline-based antimalarial drugs have consistently highlighted the importance of a halogen atom for enhancing activity against malaria. orientjchem.org In the context of anticancer agents, the presence of a chlorine atom at the 7-position is a common structural feature in many biologically active quinoline derivatives.

Table 2: Effect of 7-Position Substituent on Quinoline pKa and Antiplasmodial Activity

This table shows how different electron-withdrawing groups at the 7-position of the quinoline ring affect the pKa values and, consequently, the antiplasmodial activity of 4-aminoquinoline (B48711) derivatives.

| Substituent at Position-7 | Quinoline Nitrogen pKa | Tertiary Amino Nitrogen pKa | Relative pH Trapping (%) |

|---|---|---|---|

| Nitro (NO₂) | 6.28 | 7.65 | ~7% of Chloroquine |

| Trifluoromethyl (CF₃) | - | 7.65 | - |

| Amino (NH₂) | 8.36 | 10.02 | 97% of Chloroquine |

Optimization of Linker Chain Length and Structural Modifications

The linker connecting the quinoline core to various side chains is another critical element that can be modified to optimize the biological activity of these compounds. The length and flexibility of this linker can significantly impact the molecule's ability to bind to its target.

Significance of the Propyl Linker in Quinolylamines

The length of the alkyl linker in quinolylamines has been shown to be a significant factor in determining their biological activity. A propyl (three-carbon) linker is often found to be optimal in various series of quinoline derivatives. For instance, in a study of ibuprofen-quinolinyl hybrids, a three-carbon alkyl linker was reported to be more suitable for exhibiting higher anti-inflammatory activity compared to those with four or six-carbon linkers. frontiersin.org Similarly, in a series of alkylamino biphenylamides, analogues containing a three-carbon linker exhibited slightly improved anti-proliferative activity over those with a two-carbon tether. nih.gov This suggests that the propyl linker provides an optimal distance and flexibility for the side chain to interact effectively with its biological target.

Comparative Analysis of Alkylamino Side Chain Lengths for Potency Modulation

The length of the alkylamino side chain has been identified as a key factor affecting the antiproliferative potency of quinoline derivatives. sci-hub.senih.gov A comparative analysis of different chain lengths often reveals an optimal length for maximum efficacy. For example, in one study, it was found that a side chain with two CH2 units was the most favorable for antiproliferative potency. sci-hub.senih.gov Another study on N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines found that a shorter alkyl chain (ethylene) between the quinoline and the indole (B1671886) moiety provided the most active and selective compounds against Leishmania donovani. frontiersin.org Conversely, in a different series of compounds, a monotonic increase in leishmanicidal response was observed as the N-alkyl chain length increased from methyl to pentyl, with the N-methyl derivative being the most active. frontiersin.org These findings underscore that the optimal linker length is specific to the particular class of quinoline derivatives and their biological target.

Table 3: Influence of Alkylamino Side Chain Length on Biological Activity

This table provides examples from different studies illustrating how the length of the alkylamino side chain can modulate the biological potency of quinoline derivatives.

| Compound Series | Optimal Linker/Chain Length | Observed Biological Effect | Reference |

|---|---|---|---|

| Ibuprofen-quinolinyl hybrids | 3-carbon alkyl linker | Higher anti-inflammatory activity | frontiersin.org |

| Alkylamino biphenylamides | 3-carbon linker | Slightly improved anti-proliferative activity | nih.gov |

| Antiproliferative quinoline derivatives | Two CH₂ units | Most favorable for antiproliferative potency | sci-hub.senih.gov |

| N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines | Ethylene linker | Most active and selective against L. donovani | frontiersin.org |

| N-alkyl indole substituted 4-aminoquinolines | N-methyl | Most active leishmanicidal response | frontiersin.org |

Correlation between Specific Quinoline Scaffold Modifications and Target Interaction

Modifications to the quinoline core of N-Propylquinolin-3-amine analogues have been shown to significantly impact their interaction with biological targets. The nature and position of substituents on the bicyclic ring system can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and efficacy.

Research into quinoline derivatives has revealed that substitutions at various positions of the quinoline ring play a crucial role in determining their biological activity. For instance, in a series of 4-((3-sulphamoylphenyl)amino)quinoline-3-carboxylate derivatives, the nature of the substituent on the quinoline ring markedly affected their inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. tandfonline.com The introduction of a strong electron-donating group, such as a methoxy group at the C6 position, resulted in a significant enhancement of inhibitory efficacy compared to the unsubstituted analogue. tandfonline.com Conversely, the presence of electron-withdrawing groups like bromine or multiple chloro groups at various positions also modulated the activity, highlighting the sensitive dependence of target interaction on the electronic landscape of the quinoline scaffold. tandfonline.com

The following table summarizes the inhibitory activity of various substituted quinoline analogues against hCA I and hCA II, demonstrating the effect of scaffold modification.

| Compound | R1 | R2 | R3 | R4 | hCA I KI (μM) | hCA II KI (μM) |

|---|---|---|---|---|---|---|

| 6a | H | H | H | H | 4.233 | 0.291 |

| 6b | CH3 | H | H | H | 1.218 | 0.199 |

| 6c | OCH3 | H | H | H | 0.966 | 0.083 |

| 6d | Br | H | H | H | 7.865 | 3.594 |

| 6e | H | F | Cl | H | 3.361 | 0.201 |

| 6f | Cl | H | Cl | H | 9.091 | 0.977 |

In another study focusing on anti-prostate cancer agents, a series of quinoline derivatives were synthesized and evaluated for their anti-proliferative activity against the PC-3 cell line. nih.gov The structure-activity relationship analysis indicated that a secondary amine linking the quinoline and pyridine (B92270) rings was important for the anti-proliferative effects. nih.gov This underscores the significance of the linker between the quinoline scaffold and other pharmacophoric elements.

Furthermore, investigations into N-(2-arylethyl)quinolin-3-amines as anti-mycobacterial agents have highlighted the importance of the quinoline core structure. The study revealed that the electron density of the aromatic ring might be pivotal for anti-mycobacterial activity. nih.gov This suggests that modifications that alter the electron distribution within the quinoline system can profoundly affect target engagement.

Identification of Crucial Pharmacophoric Moieties within the Quinoline Nucleus

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For quinoline derivatives, several key pharmacophoric moieties have been identified that are crucial for their interaction with various biological targets.

The quinoline nucleus itself is a primary pharmacophoric feature, acting as a scaffold to which other functional groups are attached. kcl.ac.uk Its aromatic and planar nature allows for π-π stacking interactions with aromatic residues in the binding sites of target proteins. ucj.org.ua The nitrogen atom within the quinoline ring is a key hydrogen bond acceptor, a feature consistently found to be important for biological activity in numerous studies.

In the context of 4-anilinoquinoline derivatives with antimalarial activity, pharmacophore modeling has identified several crucial features. These include the aromatic and hydrophobic nature of the quinoline nucleus, the hydrogen bond acceptor property of the quinoline nitrogen (N1), and the hydrogen bond donor capability of the 4-amino group. Furthermore, electron-withdrawing groups at the C7 position were found to be favorable, contributing to hydrophobic interactions.

Studies on quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors led to the development of a five-point pharmacophore model (ADRRR), which includes one hydrogen bond acceptor (A), one hydrogen bond donor (D), and three aromatic rings (R). derpharmachemica.com This model highlights the importance of specific spatial arrangements of these features for effective kinase inhibition.

The table below presents data on the anti-proliferative activity of a series of quinoline derivatives against the PC-3 human prostate cancer cell line, illustrating the impact of different substituents on the quinoline and the attached pyridine ring. nih.gov

| Compound | R | GI50 (μM) for PC-3 cells |

|---|---|---|

| 9a | H | >100 |

| 9b | 2-Cl | 10.3 |

| 9c | 3-Cl | 11.7 |

| 9d | 4-Cl | 2.60 |

| 9e | 2-F | 3.78 |

| 9f | 3-F | 2.81 |

| 9g | 4-F | 1.29 |

| 9h | 2-CH3 | 10.2 |

| 9i | 4-CH3 | 5.62 |

| 9j | 2-OCH3 | 15.3 |

| 9k | 4-OCH3 | 21.5 |

Mechanistic Investigations and Biological Activities of N Propylquinolin 3 Amine in Vitro and in Silico

Anticancer and Antiproliferative Studies

Quinoline-based compounds have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and proliferation. researchgate.netresearchgate.netnih.gov Research into analogous structures suggests that N-Propylquinolin-3-amine could exhibit similar properties by targeting key cellular pathways involved in cancer progression.

The cytotoxic potential of quinoline (B57606) derivatives has been extensively evaluated against various cancer cell lines. Studies on compounds structurally related to this compound reveal potent antiproliferative effects. For instance, novel chloroquine (B1663885) analogues, which share the quinoline core, have shown significant activity against the MCF-7 breast cancer cell line. nih.gov One study highlighted that chloroquine derivatives emerged as highly active against MCF-7 cells. nih.gov Similarly, other research on N-acyl hydrazone derivatives demonstrated that MCF-7 cells were particularly sensitive to their antiproliferative effects, with some compounds exhibiting low IC₅₀ values. nih.govacs.org

The cytotoxic effect is often dose-dependent, leading to a decrease in cell viability with increasing concentrations of the compound. researchgate.net Some derivatives have shown selectivity, displaying higher toxicity towards cancer cells while sparing normal cells. nih.govacs.org The data from these related compounds suggest that this compound likely possesses cytotoxic activity against breast cancer cells.

Table 1: In Vitro Cytotoxicity of Representative Quinoline and Related Derivatives against MCF-7 Cells

| Compound Type | Specific Compound Example | Reported GI₅₀ or IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiadiazole Derivative | Compound 7 (N-(4-fluorophenyl)-5-(2-((3-(trifluoromethyl)phenyl)amino)phenyl)-1,3,4-thiadiazol-2-amine) | 148 | pensoft.net |

| N-Acyl Hydrazone | Compound 7d | 7.52 ± 0.32 | acs.org |

| N-Acyl Hydrazone | Doxorubicin (Control) | 0.83 ± 0.07 | nih.gov |

| Oxoquinoline Propanamide | Compound 9e | 10.3 | nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers. nih.govajchem-a.com Inhibition of EGFR is a key strategy in cancer therapy, and many quinoline-based compounds have been developed as EGFR inhibitors. nih.govnih.gov These inhibitors typically function by binding to the kinase domain of the receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. huji.ac.il This blockage leads to decreased DNA synthesis and can inhibit tumor cell invasion. nih.gov

Studies on specific 4-aminoquinoline (B48711) derivatives have demonstrated potent, irreversible inhibition of EGFR. huji.ac.il For example, certain N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives have shown potent EGFR inhibition, with IC₅₀ values in the nanomolar range, comparable to the established inhibitor Erlotinib. nih.gov One such compound, designated 9e, exhibited an IC₅₀ value of 16.89 nM against EGFR. nih.gov Given the established role of the quinoline scaffold in EGFR binding, it is plausible that this compound could also function as a kinase inhibitor.

Table 2: EGFR Inhibition by Representative Quinoline Derivatives

| Compound | Reported IC₅₀ (nM) | Reference |

|---|---|---|

| Compound 9c | 27.9 ± 1.4 | nih.gov |

| Compound 9d | 30.4 ± 1.3 | nih.gov |

| Compound 9e | 16.89 ± 0.6 | nih.gov |

| Compound 9g | 52.7 ± 1.9 | nih.gov |

| Erlotinib (Control) | 20.8 ± 0.8 | nih.gov |

Inducing apoptosis, or programmed cell death, is a primary mechanism for many anticancer drugs. sci-hub.se The p53 tumor suppressor protein is a critical mediator of apoptosis. sci-hub.se Research on quinoline derivatives has shown they can trigger apoptosis through the p53 pathway. sci-hub.se Specifically, one study demonstrated that a 7-substituted-4-aminoquinoline derivative induced caspase-dependent apoptosis in colorectal cancer cells. sci-hub.se This process was found to be dependent on p53, as the effect was not observed in p53-deficient cells. sci-hub.se

The mechanism involves the activation of p53's transcriptional activity, which in turn upregulates pro-apoptotic proteins like Bax. sci-hub.se Bax is an essential effector in the mitochondrial apoptotic pathway; its activation leads to cytochrome c release from the mitochondria, initiating a caspase cascade that culminates in cell death. sci-hub.senih.gov Pharmacological activation of p53 has been shown to elicit this Bax-dependent apoptosis even without the need for new protein synthesis. nih.gov This suggests that compounds like this compound could potentially activate this intrinsic apoptotic pathway in cancer cells.

The cytoskeleton and DNA replication machinery are two other critical targets for anticancer agents. Quinoline derivatives have been shown to interfere with both.

Tubulin Polymerization: Microtubules, polymers of tubulin, are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. Several classes of compounds, including some with quinoline-like structures, act as inhibitors of tubulin polymerization. nih.govnih.govmdpi.com These agents often bind to the colchicine (B1669291) site on tubulin, preventing its assembly into microtubules. nih.govnih.gov This disruption of microtubule dynamics arrests cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis. nih.gov

Topoisomerase Inhibition: Topoisomerases are nuclear enzymes that resolve the topological challenges of DNA during replication, transcription, and repair. nih.govwikipedia.org Topoisomerase inhibitors function as "poisons" by stabilizing a transient complex between the enzyme and DNA, leading to persistent DNA strand breaks. wikipedia.org These unrepaired breaks trigger a DNA damage response that results in apoptosis. wikipedia.orgnih.gov Quinolones, a class of compounds closely related to quinolines, are well-known inhibitors of type II topoisomerases. researchgate.netwikipedia.org The ability of the quinoline scaffold to serve as a foundation for both topoisomerase I and II inhibitors highlights a potential dual mechanism of action for this compound. mdpi.com

Beyond inhibiting enzymes that manage DNA topology, some quinoline derivatives can directly or indirectly cause DNA cleavage. This activity is often enhanced when the quinoline moiety is part of a metal complex, particularly with copper(II). researchgate.netscielo.org.mx These complexes can induce DNA cleavage through the generation of reactive oxygen species (ROS) that damage the DNA backbone. scielo.org.mx

Furthermore, certain amino-substituted heterocyclic compounds have demonstrated the ability to cleave DNA at abasic (AP) sites. nih.gov AP sites are common forms of DNA damage, and cleavage at these vulnerable points can lead to strand breaks. nih.govnih.gov The mechanism involves the amine group catalyzing β-elimination of the phosphoryl group at the AP site. nih.gov The ability of some quinoline derivatives to stabilize the enzyme-DNA complex of topoisomerases also results in DNA cleavage, contributing to their cytotoxicity.

Inhibition of Tubulin Polymerization and Topoisomerases

Anti-infective and Immunomodulatory Potential

The quinoline ring is a cornerstone of many anti-infective drugs, most famously the antimalarial chloroquine. google.com Research has expanded to show the efficacy of quinoline derivatives against a range of other pathogens.

Anti-infective Activity: Studies have demonstrated that 2-substituted quinolines, such as 2-n-propylquinoline, possess significant activity against protozoan parasites like Leishmania. nih.gov These compounds have shown efficacy in reducing parasite load in animal models. nih.gov The broad-spectrum potential of the quinoline core is also evident in its activity against bacteria, where derivatives act by inhibiting essential enzymes like DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Immunomodulatory Potential: In addition to directly targeting pathogens, some quinoline derivatives can modulate the host's immune response. Research indicates that certain derivatives can inhibit Toll-like receptors (TLRs), which are key components of the innate immune system responsible for recognizing pathogens and triggering inflammatory responses. By inhibiting TLRs, these compounds can potentially reduce inflammation, an activity that has therapeutic implications for both infectious and inflammatory diseases.

Antibacterial and Antifungal Investigations

The quinoline scaffold is a fundamental structure in numerous compounds exhibiting a wide range of antimicrobial activities. nih.gov Synthetic molecules based on the quinoline moiety have been shown to be effective inhibitors of essential proteins in microbial pathogens. nih.gov While direct studies on this compound are limited, research on structurally related quinoline derivatives provides insight into its potential antimicrobial properties.

Derivatives of quinoline have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. researchgate.netresearchgate.net For instance, a study of 60 different natural and synthetic quinolines revealed that 30 of the compounds displayed antimicrobial effects, primarily against Gram-positive strains. researchgate.net In one study, N-[(E)-pyridin-3-ylmethylidene]quinolin-3-amine (PMQA), a derivative of quinolin-3-amine, and its metal complexes were synthesized and tested for antimicrobial activity. The prepared compounds showed high activity against Bacillus subtilis when compared to other bacterial species. researchgate.net Similarly, quinoline-based hydroxyimidazolium hybrids have shown potent activity against Staphylococcus aureus, with some hybrids demonstrating a Minimum Inhibitory Concentration (MIC) as low as 2 µg/mL. nih.gov

In the realm of antifungal research, quinoline derivatives have also shown promise. researchgate.net Hybrid molecules containing quinoline have been developed as a strategy to create new antifungal drugs. nih.gov Certain C-2 substituted quinolines have exhibited a broad spectrum of action against dermatophytes. researchgate.net For example, quinoline-based hybrids have shown activity against opportunistic fungi like Candida spp. and Aspergillus spp., with MIC values recorded at 62.5 µg/mL. nih.gov Other synthetic quinolines have demonstrated significant activity against clinically important fungi such as Cryptococcus neoformans and Candida albicans. researchgate.net

Table 1: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound/Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| N-[(E)-pyridin-3-ylmethylidene]quinolin-3-amine (PMQA) Complexes | Bacillus subtilis | High Activity | researchgate.net |

| Quinoline-Based Hydroxyimidazolium Hybrid 7b | Staphylococcus aureus | 2 µg/mL | nih.gov |

| Quinoline-Based Hydroxyimidazolium Hybrids | Candida spp., Aspergillus spp. | 62.5 µg/mL | nih.gov |

| 2-(Pyridin-4-yl)quinoline | Candida albicans | Good MIC80 | researchgate.net |

| 6-ethyl-2-(pyridin-2-yl)quinoline | Cryptococcus neoformans | Good Activity | researchgate.net |

Antiviral Activities (e.g., SARS-CoV-2 Main Protease Interaction)

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication and transcription, making it a prime target for antiviral drug development. samev-dz.comnih.govmdpi.com Mpro is a cysteine protease responsible for cleaving viral polyproteins into functional units. samev-dz.com Its high degree of conservation among coronaviruses and the absence of a human homolog make it an attractive and specific target for therapeutic intervention. samev-dz.commdpi.com

While direct experimental data on the interaction of this compound with the SARS-CoV-2 main protease is not extensively documented, computational studies on related structures highlight the potential of the quinoline scaffold for this purpose. An in silico study explored the interaction of 52 synthetic derivatives of the natural compound 2-propylquinoline (B155077) with Mpro using molecular docking simulations. mdpi.com The study found that molecules with two or more substituents, which could potentially occupy multiple subsites within the Mpro active site, yielded favorable energy estimates. mdpi.com These computational results suggest that the quinoline framework, as seen in compounds like this compound, could serve as a basis for designing inhibitors that bind to the active site of the viral protease. mdpi.com The binding of such inhibitors would block the enzyme's activity, thereby disrupting the viral life cycle. samev-dz.com

Table 2: In Silico Analysis of 2-Propylquinoline Derivatives against SARS-CoV-2 Mpro

| Compound Library | Key Finding | Implication | Reference |

|---|---|---|---|

| 52 synthetic derivatives of 2-propylquinoline | Favorable energy estimates for molecules with multiple substituents. | The quinoline scaffold is a promising candidate for further experimental evaluation as a potential antiviral agent against SARS-CoV-2. | mdpi.com |

Anti-inflammatory and Antioxidant Properties

Quinoline derivatives have been investigated for a variety of pharmacological activities, including anti-inflammatory and antioxidant effects. The anti-inflammatory potential of some quinoline compounds is believed to stem from their ability to inhibit enzymes involved in inflammatory pathways. For example, the related compound 2-(4-chlorophenyl)-N-propylquinoline-4-carboxamide has been specifically explored for its potential anti-inflammatory therapeutic effects. Furthermore, patents have been filed for various amine compounds, including quinoline structures, that are described as having activity against inflammation. google.comgoogle.com.pg

The antioxidant properties of this compound can be inferred from its chemical structure. The molecule contains an aniline-like (amino-benzene) moiety, which is structurally similar to phenols, a major class of natural antioxidants. mdpi.com Like phenols, anilines are electron-rich and can be easily oxidized, allowing them to function as antioxidants by donating electrons to neutralize free radicals. mdpi.com Studies comparing phenols and anilines have found that anilines possess comparable radical scavenging abilities. mdpi.com Research into modifying other heterocyclic compounds, such as isatin, has shown that their conversion to quinoline-4-carboxylic acid derivatives leads to an increase in antioxidant activity. ui.ac.id This suggests that the quinoline core itself contributes to these properties. ui.ac.id

Neuropharmacological and Receptor Modulation

Interactions with Neurotransmitter Systems (e.g., Serotonin (B10506) and Dopamine (B1211576) Receptors)

The quinoline framework is a key feature in molecules that interact with various central nervous system receptors. The specific nature of these interactions is highly dependent on the substitution patterns around the quinoline ring.

Dopamine Receptors: Research into N-propyl substituted quinoline analogues has revealed interactions with the dopaminergic system. A study on cis- and trans-4-n-Propyloctahydrobenzo(f)quinolines, which are structurally related to this compound, showed that the trans isomer exhibited significant dopamine-like effects. nih.gov This compound was identified as a dopamine receptor agonist at presynaptic sites. nih.gov Computational studies on other related molecules, such as N-alkyl-benzyltetrahydroisoquinolines, have been used to model the binding mechanism to the D1 dopamine receptor, highlighting the importance of electrostatic forces in the ligand-receptor interaction. conicet.gov.ar

Serotonin Receptors: The potential for this compound to interact with serotonin (5-HT) receptors is supported by research on similar chemical structures. The structure of some quinoline derivatives has been noted to be similar to that of known serotonin receptor antagonists. ontosight.ai Studies on 3-Amino-chromanes and tetrahydroquinolines, which are related heterocyclic amines, have identified ligands with high affinity for specific serotonin receptor subtypes, such as 5-HT2B and 5-HT7. nih.gov The interaction between such ligands and serotonin receptors is often governed by charge transfer and electrostatic interactions between the molecule and amino acid residues in the receptor's binding pocket. rsc.org

Table 3: Receptor Interactions of Related Quinoline Derivatives

| Compound Class | Target Receptor System | Observed/Predicted Activity | Reference |

|---|---|---|---|

| trans-4-n-Propyloctahydrobenzo(f)quinolines | Dopamine Receptors | Presynaptic dopamine receptor agonist | nih.gov |

| Quinoline-based compound (CHEMBL1290708) | Serotonin Receptors | Potential antagonist activity (based on structural similarity) | ontosight.ai |

| 3-Amino-tetrahydroquinolines | Serotonin Receptors (5-HT2B, 5-HT7) | High-affinity binding | nih.gov |

Enzyme Inhibition Studies (General)

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. researchgate.netebi.ac.uk Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and RNA. researchgate.netrcsb.org The inhibition of DHFR disrupts DNA replication and repair, ultimately leading to cell death. researchgate.netrcsb.org This mechanism makes DHFR a well-established and vital therapeutic target for a range of diseases, including bacterial infections and cancer. rcsb.orgwikipedia.org

Well-known drugs such as the antibiotic trimethoprim (B1683648) and the anticancer agent methotrexate (B535133) function by inhibiting DHFR. rcsb.orgwikipedia.org These inhibitors are effective because they show selective affinity for the DHFR enzyme in the target organism (bacterial or mammalian) over that of the host. wikipedia.org While many heterocyclic compounds have been developed as DHFR inhibitors, specific experimental studies focusing on the inhibitory activity of this compound against dihydrofolate reductase are not prominently featured in the available scientific literature. However, given that the quinoline scaffold is present in various biologically active molecules, its potential for interaction with key enzymes like DHFR remains an area of interest for future investigation.

Glucosidase Inhibition

Threonine Tyrosine Kinase (TTK) Inhibition

Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a crucial component of the spindle assembly checkpoint and has emerged as a significant target in oncology research. nih.govnih.gov Inhibition of TTK can lead to genomic instability and cell death in cancer cells, making it an attractive target for therapeutic intervention. nih.govnih.gov Numerous inhibitors of TTK have been developed and studied; however, there is currently no published research or data available that specifically investigates or demonstrates the in vitro inhibitory activity of This compound against Threonine Tyrosine Kinase.

Adenosine (B11128) Kinase Inhibition

Adenosine kinase is a key enzyme that regulates the concentration of adenosine, a molecule involved in various physiological processes. caymanchem.commedchemexpress.com The inhibition of this enzyme is a therapeutic strategy explored for conditions like pain and inflammation. caymanchem.com Potent adenosine kinase inhibitors have been identified, with some showing IC₅₀ values in the nanomolar range. medchemexpress.commedchemexpress.com Despite the investigation of various compounds as adenosine kinase inhibitors, specific data on the in vitro inhibitory effects of This compound against adenosine kinase have not been reported in scientific literature.

Computational Studies on Biological Interactions and Mechanism of Action

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. While direct molecular docking studies for This compound are not specified in the available literature, research on structurally related quinoline derivatives provides insight into their potential interactions with various biological targets. For instance, studies have been conducted on compounds like quinoline-pyrido[2,3-d]pyrimidinones and N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides against cancer-related proteins. acs.orgresearchgate.netresearchgate.net These computational analyses are crucial for understanding structure-activity relationships and guiding the development of new therapeutic agents. researchgate.net

Binding affinity, often expressed as binding energy (kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Molecular docking studies on quinoline derivatives have predicted their binding affinities for several important proteins.

For Epidermal Growth Factor Receptor (EGFR) , a study on N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives reported promising binding energies. Specifically, compound 9e in that study exhibited a binding energy of -17.89 kcal/mol. acs.orgresearchgate.net Another investigation involving quinoline-pyrido[2,3-d]pyrimidinones also highlighted their potential to bind to EGFR, although specific binding energy values were not detailed in the abstract. researchgate.net

Regarding Estrogen Receptor Alpha (ERα) and NADPH Oxidase Protein , a molecular docking study was performed on a series of newly synthesized quinoline-pyrido[2,3-d]pyrimidinones to investigate how they bind to these targets. researchgate.net While the study confirmed the investigation, specific binding affinity values for these interactions were not provided in the accessible summary.

It is critical to note that this data pertains to structurally related quinoline compounds, and not to This compound itself.

Table 1: Predicted Binding Affinities of Related Quinoline Derivatives

| Compound Class | Target Protein | Compound Example | Binding Energy (kcal/mol) |

|---|---|---|---|

| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides | EGFR | Compound 9e | -17.89 acs.orgresearchgate.net |

| Quinoline-pyrido[2,3-d]pyrimidinones | EGFR | Not Specified | Data not available researchgate.net |

| Quinoline-pyrido[2,3-d]pyrimidinones | Estrogen Receptor Alpha | Not Specified | Data not available researchgate.net |

This table is based on data for related compounds, not this compound.

Hydrogen bonds are fundamental to the stability of protein-ligand complexes. researchgate.net The analysis of these interactions provides a deeper understanding of the binding mechanism at a molecular level.

In a molecular docking study of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives with EGFR, it was found that the most potent compound, 9e , formed a crucial hydrogen bond interaction with the amino acid residue Met 769 in the active site of the receptor. acs.orgresearchgate.net This specific interaction is a key determinant of its predicted binding mode and inhibitory potential.

While another study on quinoline-pyrido[2,3-d]pyrimidinones mentioned investigating the binding interactions with amino acids of EGFR, Estrogen Receptor Alpha, and NADPH Oxidase Protein, the specific residues involved in these interactions were not detailed. researchgate.net

This information, derived from related structures, suggests that the quinoline scaffold has the potential to form significant hydrogen bond interactions within the binding pockets of various protein targets. However, without direct computational studies on This compound , the specific amino acid residues it might interact with remain speculative.

Binding Affinity Predictions (e.g., to EGFR, Estrogen Receptor Alpha, NADPH Oxidase Protein)

In Silico Mechanistic Studies and Pharmacokinetic Predictions

No published data available for this compound.

Computational (in silico) methods are critical in early-stage drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. uniroma1.it These predictions help to identify molecules with potentially favorable drug-like characteristics before committing to expensive and time-consuming laboratory synthesis and testing. arxiv.orgontosight.ai Models for predicting pharmacokinetic properties often rely on a molecule's structural and physicochemical descriptors. uniroma1.it However, specific ADMET predictions and mechanistic studies for this compound have not been reported in the reviewed literature.

Density Functional Theory (DFT) Calculations for Reaction Site Prediction

No published data available for this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com In medicinal chemistry, DFT calculations are employed to predict molecular properties such as reactivity, stability, and the most likely sites for metabolic reactions. frontiersin.org By analyzing parameters like electron density, frontier molecular orbitals (HOMO and LUMO), and Fukui functions, researchers can identify the most nucleophilic and electrophilic centers within a molecule, thus predicting its reactive behavior. frontiersin.org Such theoretical studies have been applied to various quinoline derivatives to understand their reaction mechanisms, but specific DFT analyses for reaction site prediction of this compound are absent from the scientific literature.

Conformational Analysis and Structural Requirements for Ligand Affinity

No published data available for this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A molecule's three-dimensional conformation is crucial for its ability to bind to a biological target, such as a protein or enzyme. The principle of "conformational constraint" is often used in ligand design, where modifying a molecule to favor a specific, biologically active conformation can lead to improved binding affinity. nih.gov Understanding the structural requirements for ligand affinity involves identifying the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and its target. While these principles are widely applied in drug design involving quinoline structures, a specific conformational analysis of this compound and its structural requirements for ligand affinity has not been documented.

Prediction of Multi-Target Interactions

No published data available for this compound.

Advanced Characterization Techniques and Analytical Methodologies for N Propylquinolin 3 Amine

Spectroscopic Analysis for Fine Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and intricate structural details of N-Propylquinolin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic protons on the quinoline (B57606) ring typically appear in the downfield region of the spectrum, influenced by the ring's magnetic anisotropy. ucl.ac.uk The protons of the propyl group will exhibit characteristic signals, with the chemical shifts being influenced by their proximity to the nitrogen atom. libretexts.orgdocbrown.info The N-H proton of the amine group often appears as a broad signal, and its chemical shift can be dependent on solvent and concentration. libretexts.orgdocbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. libretexts.org Each carbon in the quinoline ring system and the propyl chain will produce a distinct signal. docbrown.info The chemical shifts are indicative of the carbon's hybridization (sp², sp³) and its electronic environment. libretexts.orgbhu.ac.in Carbons bonded to the nitrogen atom are typically deshielded and appear at a higher chemical shift. libretexts.orgdocbrown.info

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives Note: The exact chemical shifts (δ) can vary based on the solvent and specific derivative structure.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic Protons (Quinoline Ring) | 7.0 - 8.5 | 120 - 150 |

| N-H Proton | Variable (often broad) | - |

| -CH₂- (alpha to N) | ~3.1 - 3.4 | ~45 - 55 |

| -CH₂- (beta to N) | ~1.6 - 1.8 | ~20 - 30 |

| -CH₃ (gamma to N) | ~0.9 - 1.1 | ~10 - 15 |

Mass Spectrometry Techniques (ESI-MS, HRMS, MALDI)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS): As a soft ionization technique, ESI-MS is well-suited for analyzing polar and thermally fragile molecules like this compound. libretexts.org It typically generates a protonated molecular ion [M+H]⁺, allowing for the accurate determination of the molecular weight. libretexts.orguvic.ca Further fragmentation (MS/MS) can be induced to elucidate structural details by analyzing the resulting daughter ions. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound with a high degree of confidence. arxiv.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Matrix-Assisted Laser Desorption/Ionization (MALDI): While more commonly used for larger biomolecules, MALDI can also be applied to organic molecules like this compound, often providing a quick overview of the analytes present in a sample. acs.orguni-marburg.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. wpmucdn.com The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected IR absorptions for this compound include:

N-H Stretching: A characteristic peak or peaks in the region of 3300-3500 cm⁻¹, indicative of the secondary amine. orgchemboulder.comwikieducator.org

C-H Stretching: Absorptions for aromatic C-H bonds on the quinoline ring and aliphatic C-H bonds of the propyl group. wpmucdn.com

C=C and C=N Stretching: Bands in the 1500-1650 cm⁻¹ region corresponding to the aromatic quinoline ring. innovareacademics.in

C-N Stretching: A band typically found in the 1250-1335 cm⁻¹ range for aromatic amines. orgchemboulder.comwikieducator.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-N | Stretch | 1250 - 1335 |

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying its concentration in various samples. thermoscientific.frthermofisher.com The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds like this compound. chromatographyonline.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound is primarily governed by hydrophobic interactions between the propyl group and the stationary phase.

The selection of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and the use of buffers to control pH, are critical for achieving optimal separation and peak shape. chemrevlett.com The purity of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. chemrevlett.com Quantification is typically achieved by creating a calibration curve using standards of known concentration. nih.gov

Chiral Separation of Enantiomeric Species (if applicable)

An analysis of the molecular structure of this compound reveals that it is an achiral molecule. The compound does not possess any stereocenters, and it is superimposable on its mirror image. Consequently, this compound does not exist as enantiomers, and therefore, chiral separation techniques are not applicable for its analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful analytical technique for the ultrasensitive quantification of various compounds. However, a review of current scientific literature indicates a lack of specific studies detailing the use of LC-MS/MS for the dedicated analysis of this compound. While LC-MS/MS is a primary method for quantifying structurally similar aromatic amines in complex matrices, specific parameters such as precursor and product ions, collision energies, and chromatographic conditions for this compound are not documented in published research.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method. For amine-containing compounds like this compound, derivatization can improve chromatographic behavior and enhance detection sensitivity.

Strategies for Amine Derivatization

The primary amine group in this compound is a target for various derivatization reactions. These strategies aim to overcome potential analytical challenges such as poor ionization efficiency in mass spectrometry or insufficient retention in reversed-phase liquid chromatography.

Introducing a permanently charged or easily ionizable group can significantly enhance the signal in mass spectrometry, particularly when using electrospray ionization (ESI). This is a common strategy for amines. Despite the theoretical applicability of this approach to this compound, specific research demonstrating the introduction of chargeable moieties for its enhanced ionization has not been reported.

For polar compounds that exhibit poor retention on nonpolar stationary phases in reversed-phase chromatography, derivatization to increase hydrophobicity is a viable strategy. By reacting the amine group of this compound with a hydrophobic reagent, its affinity for the stationary phase can be increased, leading to better chromatographic separation. However, specific applications of this strategy to this compound are not described in the available scientific literature.

A variety of reagents are commonly used for the derivatization of primary and secondary amines to enhance their detection by fluorescence or mass spectrometry. These include o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC), 9-fluorenylmethyl chloroformate (FMOC), ethyl chloroformate (ECF), pentyl chloroformate (PCF), and N,N'-diisopropyl-O-(4-nitrobenzyl)isourea (DIPP). While these reagents are widely employed for the analysis of amino compounds, there is no specific documented evidence of their use in the derivatization of this compound for analytical purposes. The table below summarizes these common reagents and their general applications.

| Reagent | Abbreviation | Typical Application for Amines |

| o-phthaldialdehyde/N-acetyl-L-cysteine | OPA/NAC | Forms fluorescent isoindole derivatives for HPLC-FLD. |

| 9-fluorenylmethyl chloroformate | FMOC | Creates highly fluorescent derivatives for HPLC-FLD. |

| Ethyl chloroformate | ECF | Forms carbamates that can be analyzed by GC-MS. |

| Pentyl chloroformate | PCF | Similar to ECF, forms more hydrophobic carbamates. |

| N,N'-diisopropyl-O-(4-nitrobenzyl)isourea | DIPP | Used for derivatization to improve detection. |

Optimization of Derivatization Reaction Conditions (Temperature, Time, Quenching)

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as enhanced detectability or better chromatographic behavior. researchgate.net For this compound, a secondary amine, derivatization is often necessary to introduce a fluorescent or UV-active tag, thereby increasing the sensitivity of detection. thermofisher.com The efficiency of this derivatization reaction is highly dependent on several parameters, including temperature, reaction time, and the method of quenching the reaction.

Temperature: The reaction temperature significantly influences the rate and yield of the derivatization. An optimal temperature ensures a complete and rapid reaction without causing degradation of the analyte or the derivatizing agent. For many derivatization reactions of amines, temperatures ranging from ambient (20-25 °C) to moderately elevated (50-70 °C) are common. squ.edu.omdojindo.com For instance, in the derivatization of biogenic amines with AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), a reaction temperature of 55 °C for 10 minutes has been shown to be effective. thermofisher.com Similarly, derivatization with NBD-F (4-Fluoro-7-nitrobenzofurazan) is typically carried out at 60°C. dojindo.com It is crucial to determine the optimal temperature empirically for this compound to maximize the formation of the desired derivative.

Time: The reaction time is another critical factor that must be optimized to ensure the derivatization reaction goes to completion. Incomplete reactions can lead to underestimation of the analyte concentration. Reaction times can vary from a few minutes to over an hour, depending on the reactivity of the amine and the derivatizing agent. For example, the reaction of amines with NBD-F is rapid, often completing within 1 minute at 60°C. dojindo.com In contrast, other derivatization procedures may require longer incubation periods. researchgate.net Kinetic studies are essential to determine the point at which the product concentration reaches a plateau, indicating the completion of the reaction.

Quenching: After the optimal reaction time, it is often necessary to stop, or "quench," the reaction. This is particularly important when excess derivatizing reagent is used, as the unreacted reagent can interfere with the chromatographic analysis. nih.gov Quenching can be achieved by several methods, such as changing the pH of the reaction mixture (e.g., by adding an acid like HCl), which can protonate the remaining amine groups and render them unreactive, or by adding a compound that reacts with the excess derivatizing agent. dojindo.com The choice of quenching agent and conditions should be such that it does not affect the stability of the formed derivative.

The optimization of these parameters is typically performed using a systematic approach, such as a factorial design, to identify the conditions that yield the highest and most reproducible derivatization efficiency for this compound.

| Parameter | Typical Range | Rationale |

| Temperature | 20 - 70 °C | To ensure sufficient activation energy for the reaction without causing degradation of the analyte or reagent. |

| Time | 1 - 60 minutes | To allow the reaction to proceed to completion for accurate quantification. |

| Quenching | Addition of acid (e.g., HCl) or a scavenger reagent | To stop the reaction and prevent interference from excess derivatizing reagent. |

This table presents typical ranges for the optimization of derivatization reaction conditions for amines, which would be applicable for this compound.

Derivatization of Carboxylic Acids to Aliphatic Amines for Subsequent Labeling

While this compound is itself an amine, in some analytical contexts, it may be used as a labeling agent for other molecules, such as carboxylic acids. This involves the derivatization of the carboxylic acid to make it reactive towards the amine functionality of this compound. A common strategy is to convert the carboxylic acid into a more reactive species, such as an activated ester or an acyl halide, which can then readily react with the amine to form a stable amide bond.

Alternatively, a bifunctional linker can be employed. For instance, a molecule containing both a group reactive towards carboxylic acids and a group that can be converted into an amine can be used. This newly introduced amine can then be labeled using standard amine-reactive chemistry.

Coupling Carboxylic Acids to Hydrazines, Hydroxylamines, and Amines for Bioconjugation

The formation of an amide bond between a carboxylic acid and an amine, such as this compound, is a cornerstone of bioconjugation chemistry. This reaction is widely used to link molecules together, for example, to attach a small molecule like this compound to a protein or another biomolecule. The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions and requires the use of coupling reagents to facilitate the reaction. nih.gov

Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. To improve the efficiency of the coupling reaction and to suppress side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com These additives react with the O-acylisourea intermediate to form a more stable activated ester, which then reacts with the amine to form the desired amide bond. luxembourg-bio.com

The choice of coupling reagent, solvent, and reaction conditions (e.g., temperature, pH) depends on the specific properties of the carboxylic acid and the amine being coupled. For the coupling of a carboxylic acid to this compound, a systematic optimization of these parameters would be necessary to achieve a high yield of the conjugate.

| Coupling Reagent | Additive | Typical Application |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS (N-hydroxysuccinimide) | Aqueous-based coupling reactions for bioconjugation. |

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt (1-hydroxybenzotriazole) | Organic solvent-based peptide synthesis and coupling. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | Peptide coupling and synthesis of complex amides. nih.gov |

This table summarizes common coupling reagents and additives used for the formation of amide bonds between carboxylic acids and amines, a reaction relevant for the bioconjugation of this compound.

Derivatization for Fluorescence and UV Detection in Chromatographic Systems

The inherent spectroscopic properties of this compound, stemming from its quinoline core, provide a basis for its detection by UV-Visible spectroscopy. researchgate.net However, to enhance sensitivity and selectivity, especially when analyzing low concentrations in complex samples, derivatization with a fluorogenic or chromogenic reagent is often employed. squ.edu.om

Fluorescence Detection: Derivatization for fluorescence detection involves reacting this compound with a reagent that introduces a highly fluorescent tag. This significantly lowers the limit of detection, often to the femtomole or even attomole level. researchgate.net Common fluorescent derivatizing reagents for amines include:

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with primary and secondary amines to form highly stable, fluorescent derivatives. thermofisher.comwur.nl The derivatization is typically rapid and reproducible. thermofisher.com

4-Fluoro-7-nitrobenzofurazan (NBD-F): NBD-F is a highly reactive reagent that forms fluorescent adducts with primary and secondary amines. dojindo.com The derivatives exhibit excitation and emission maxima at approximately 470 nm and 530 nm, respectively. dojindo.com

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): A classical reagent for the fluorescent labeling of amines.

The choice of the derivatizing agent will depend on the specific requirements of the analysis, including the desired excitation and emission wavelengths and the compatibility with the chromatographic system.

UV Detection: While this compound possesses native UV absorbance, derivatization can be used to shift the maximum absorbance to a longer wavelength, where there may be less interference from other components in the sample matrix. tandfonline.com Reagents that introduce a strongly chromophoric group can be used for this purpose. The selection of a suitable derivatizing agent should consider the resulting molar absorptivity of the derivative to maximize the sensitivity of the UV detection.

The separation of the derivatized this compound is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). butlerov.comresearchgate.net The chromatographic conditions, such as the column type (e.g., C18), mobile phase composition (e.g., acetonitrile-water gradient), and flow rate, must be optimized to achieve good resolution and peak shape for the derivative. tandfonline.comsielc.com

| Derivatizing Agent | Detection Method | Typical Excitation (nm) | Typical Emission (nm) |

| AQC | Fluorescence | ~250 | ~395 |

| NBD-F | Fluorescence | ~470 | ~530 |

| Dansyl Chloride | Fluorescence | ~340 | ~510 |

| Phenyl isothiocyanate | UV | ~254 | - |

This table provides examples of derivatizing agents for amines and their corresponding detection methods and spectral properties, which could be applied to the analysis of this compound in chromatographic systems.

Applications of N Propylquinolin 3 Amine Beyond Traditional Medicinal Chemistry

Advanced Materials Science Applications

The unique electronic and photophysical properties of quinoline (B57606) derivatives make them attractive candidates for use in the development of advanced materials. Their rigid, planar structure and tunable electronic characteristics through substitution allow for the rational design of molecules with specific functions.

Utilization in Organic Light-Emitting Diodes (OLEDs) and Transistors

Quinoline derivatives have been extensively investigated for their potential in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In OLEDs, these compounds can function as charge-transporting materials or as hosts for emissive dopants. For instance, metal complexes of quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum(III) (Alq3), are widely used as electron-transporting and emitting materials in OLEDs due to their excellent thermal stability and luminescent properties. researchgate.net The introduction of different substituents onto the quinoline core can modulate the material's charge mobility and emission color.

While direct research on N-Propylquinolin-3-amine in OLEDs is not extensively documented in the provided results, the broader class of quinoline derivatives shows significant promise. For example, cobalt and gallium complexes have been explored as hole-transporting layer (HTL) materials in OLEDs. researchgate.net The performance of these devices can be dramatically improved by incorporating an additional thin layer of a hole-transporting material, which acts as an energy "stair-step" and an electron/exciton blocker. researchgate.net This highlights the importance of molecular engineering and device architecture in optimizing OLED performance.

The following table summarizes the performance of some OLED devices incorporating quinoline-related materials:

| Device Structure | Maximum Luminescence (Cd/m²) | Maximum Current Efficiency (Cd/A) | Maximum Power Efficiency (lm/W) | Emission Peak (nm) |

| fac-Co(ppz)3/NPD/Alq3 | 5000 at 10 V | > 1.0% (External Quantum Efficiency) | Not specified | Not specified |

| fac-Co(ppy)3/NPD/Alq3 | 7000 at 10 V | > 1.0% (External Quantum Efficiency) | Not specified | Not specified |

| ITO/F4-TCNQ/α-NPD/Al(Bpy)2q/BCP/Alq3/LiF/Al | 214 at 21 V | 0.12 at 13 V | 0.03 at 10 V | 515 |

| ITO/α-NPD/Al(5-Clq)3/BCP/Alq3/LiF/Al | 920 at 25 V | 0.27 at 20 V | 0.04 at 18 V | 585 |

Table 1: Performance of OLED Devices with Quinoline-Related Materials. researchgate.netresearchgate.net

Development of Fluorescent Chemical Probes and Markers

The inherent fluorescence of many quinoline derivatives makes them ideal candidates for the development of chemical sensors and biological markers. These molecules can be designed to exhibit changes in their fluorescence properties—such as intensity or wavelength—upon binding to a specific analyte, such as metal ions or biomolecules. nih.gov

Amine-reactive probes are crucial tools in biochemistry and molecular biology for labeling and tracking proteins and other amine-containing molecules. thermofisher.comscbt.com Reagents like dansyl chloride react with primary and secondary amines to form fluorescent sulfonamide adducts. scbt.com This principle can be applied to this compound, where the amine group can be functionalized with a fluorophore or, conversely, the quinoline moiety itself can act as the fluorescent reporter.

The development of fluorescent probes has enabled a greater understanding of the cellular roles of metal ions in various organisms. nih.gov While specific studies on this compound as a fluorescent probe are not detailed in the provided search results, the general principles of probe design are well-established. For instance, "dark quenchers" like the Black Hole Quencher (BHQ) dyes, which are non-fluorescent, can be paired with a reporter dye in fluorescence resonance energy transfer (FRET) applications. biosearchtech.com A quinoline-based fluorophore could potentially be used in such a system.

The following table outlines different classes of amine-reactive reagents used for creating fluorescent probes:

| Reagent Class | Reactive Group | Bond Formed | Stability |

| Active Esters | Succinimidyl (SE), Sulfosuccinimidyl (SSE), Tetrafluorophenyl (TFP), Sulfodichlorophenol (SDP) | Carboxamide | Stable |

| Isothiocyanates | Isothiocyanate (ITC) | Thiourea | Stable |

| Sulfonyl Chlorides | Sulfonyl Chloride (SC) | Sulfonamide | Stable |

Table 2: Classes of Amine-Reactive Reagents. thermofisher.cn

Catalytic Roles of Quinoline Derivatives

Quinoline and its derivatives are not only components of advanced materials but also play significant roles in catalysis. researchgate.net They can act as ligands in organometallic catalysis or serve as catalysts themselves in various organic transformations. researchgate.netmdpi.com

Transition metal complexes of quinoline derivatives have been shown to possess catalytic activity. For example, copper-quinoline complexes can catalyze the oxidation of catechol to o-quinone. mdpi.com The efficiency of this catalysis depends on the chemical structure of the quinoline ligand and the nature of the copper salt used. mdpi.com Studies have shown that complexes formed with Cu(OAc)2 exhibit higher catalytic activity compared to those with other copper salts like CuSO4, Cu(NO3)2, and CuCl2. mdpi.com

Furthermore, the regioselective C-H functionalization of quinoline derivatives using transition metal catalysts is an area of intense research. researchgate.net This allows for the synthesis of a wide array of quinoline-containing compounds with diverse functionalities. Metals like rhodium, cobalt, and iron have been successfully employed in these catalytic transformations. researchgate.netrsc.org For instance, iron catalysis offers a sustainable and cost-effective alternative for quinoline synthesis. rsc.org

The following table lists various metals and their roles in the synthesis and functionalization of quinoline derivatives:

| Metal | Catalytic Application |

| Copper | Oxidation of catechols, synthesis of quinoline derivatives. mdpi.comrsc.org |

| Rhodium | C-H bond activation/functionalization of quinolines. researchgate.net |

| Cobalt | C-H activation for quinoline synthesis. rsc.org |

| Iron | Sustainable and cost-effective synthesis of quinolines. rsc.org |

| Scandium | Multicomponent stereoselective synthesis of substituted quinolines. rsc.org |

Table 3: Metals in Quinoline-Related Catalysis.

Q & A

Q. What are the established synthetic routes for N-Propylquinolin-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via reductive amination or nucleophilic substitution. For example:

- Reductive Amination : Using a Pd/NiO catalyst under hydrogen atmosphere at 25°C, as demonstrated in analogous quinoline derivatives, achieving >90% yield .

- Nucleophilic Substitution : Reacting halogenated quinolines with propylamine in dry acetonitrile or THF with a base like K₂CO₃, requiring reflux (85°C, 24h) .

- Key Variables : Catalyst choice (e.g., Pd/NiO vs. traditional Pt/C), solvent polarity, and temperature critically affect byproduct formation. Optimize via TLC or HPLC monitoring.

Q. How can spectroscopic techniques (NMR, MS, XRD) validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm amine proton resonance at δ 2.5–3.5 ppm and propyl chain integration (CH₂ groups at δ 1.2–1.8 ppm). Compare with similar compounds like N-methylisoquinolin-3-amine .

- Mass Spectrometry (MS) : Expect molecular ion [M+H]⁺ at m/z 215 (C₁₃H₁₆N₂). Fragmentation patterns should align with propyl chain cleavage.

- XRD : Resolve crystal packing and amine group geometry, as seen in isoquinoline derivatives .

Q. What biological targets or mechanisms are associated with this compound?

- Methodological Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to quinoline-targeted enzymes like cytochrome P450 or kinase inhibitors. Validate via SPR or ITC for binding affinity .

- Mechanistic Studies : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines. Compare with fluorophenyl-quinoline analogs showing varied activity based on substituents .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Variability in cell culture media (e.g., serum concentration) or incubation time. Standardize protocols using guidelines from clinical assay validations .

- Structural Confounders : Impurities from synthetic byproducts (e.g., unreacted propylamine). Characterize batches via HPLC-MS and re-test purified samples .

- Example : A fluorophenyl-quinoline analog showed 10-fold higher IC₅₀ in hypoxia vs. normoxia due to altered metabolic pathways .

Q. What strategies optimize purification of this compound from complex reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) to separate amines from halogenated intermediates.

- Recrystallization : Employ ethanol/water mixtures for high-purity crystals. Monitor via melting point (expected 120–125°C) .

- Challenges : Amine hygroscopicity may reduce yield. Store under inert atmosphere with molecular sieves .

Q. How do substituent variations (e.g., alkyl vs. aryl groups) alter the stability and reactivity of this compound?

- Methodological Answer :

- Stability Studies : Expose derivatives to oxidative (H₂O₂) or nitrosating agents (NaNO₂). Monitor degradation via LC-MS. Tertiary amines (e.g., N,N-dimethyl analogs) show higher nitrosamine risk .

- Reactivity : Propyl chains enhance lipophilicity (logP ~2.5) vs. methyl groups (logP ~1.8), affecting membrane permeability. Quantify via shake-flask method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.